molecular formula C6H7BrO2 B14439086 6-(Bromomethylidene)oxan-2-one CAS No. 79054-08-3

6-(Bromomethylidene)oxan-2-one

Cat. No.: B14439086
CAS No.: 79054-08-3
M. Wt: 191.02 g/mol
InChI Key: LCRYFNQWSFRVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethylidene)oxan-2-one is a high-purity, synthetic brominated lactone intended for research and development applications in organic chemistry. This compound features a reactive bromomethylidene group attached to a six-membered lactone ring (oxan-2-one), making it a versatile and valuable building block for the synthesis of more complex molecules . Its molecular formula is C6H7BrO2. As a bifunctional reagent, it can participate in various chemical transformations. The lactone moiety can be ring-opened by nucleophiles, while the bromine atom is susceptible to substitution reactions, such as in nucleophilic displacement or metal-catalyzed cross-couplings like Suzuki or Heck reactions. This dual reactivity allows researchers to functionalize the core structure at multiple sites, facilitating the construction of diverse chemical libraries for screening in medicinal chemistry and materials science . This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79054-08-3

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

6-(bromomethylidene)oxan-2-one

InChI

InChI=1S/C6H7BrO2/c7-4-5-2-1-3-6(8)9-5/h4H,1-3H2

InChI Key

LCRYFNQWSFRVCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CBr)OC(=O)C1

Origin of Product

United States

Reactivity and Reaction Pathways of 6 Bromomethylidene Oxan 2 One

Reactivity of the Bromomethylidene Functional Group

The bromomethylidene moiety, an exocyclic α,β-unsaturated system, is the principal site of reactivity in 6-(bromomethylidene)oxan-2-one. The presence of the electron-withdrawing lactone carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to a variety of transformations.

Nucleophilic Substitution Reactions

The vinyl bromide functionality allows for nucleophilic substitution reactions, although typically requiring specific conditions such as catalysis. Direct displacement of the bromide is challenging due to the high energy of the vinylic cation intermediate. However, under palladium catalysis, a range of nucleophiles can be introduced.

Addition Reactions to the Exocyclic Double Bond

The polarized exocyclic double bond readily participates in addition reactions, offering a versatile handle for molecular elaboration.

As a classic Michael acceptor, this compound is expected to react with a wide array of soft nucleophiles in a 1,4-conjugate addition manner. wikipedia.orgorganic-chemistry.org This reaction involves the addition of the nucleophile to the β-carbon of the exocyclic double bond. masterorganicchemistry.com The driving force for this process is the formation of a thermodynamically stable enolate intermediate, which is subsequently protonated. masterorganicchemistry.com

A diverse range of nucleophiles can participate in this transformation, including:

Organocuprates: These reagents are known to be excellent for 1,4-additions to α,β-unsaturated systems.

Thiols and Amines: These soft nucleophiles readily add to the β-position. masterorganicchemistry.comyoutube.com

Enolates and other stabilized carbanions: Malonates, nitroalkanes, and other dicarbonyl compounds can serve as effective Michael donors. organic-chemistry.orgyoutube.com

The general mechanism for the Michael addition is a three-step process: formation of the nucleophile (enolate), conjugate addition to the α,β-unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

Table 1: Examples of Potential Michael Addition Reactions

Nucleophile (Michael Donor)Expected Product
Dialkylcuprate (R₂CuLi)6-(Alkyl-bromomethyl)oxan-2-one
Thiophenol (PhSH)6-((Bromo)(phenylthio)methyl)oxan-2-one
Diethyl malonateDiethyl 2-((6-oxo-oxan-2-yl)methyl)propanedioate (after displacement of bromide)

The electron-deficient exocyclic double bond of this compound makes it a suitable partner in [3+2] cycloaddition reactions. nih.govcolab.ws These reactions provide a powerful method for the construction of five-membered rings. For instance, reaction with nitrile oxides or azides could lead to the formation of isoxazoline (B3343090) or triazoline rings, respectively, fused to the lactone. The regioselectivity of such cycloadditions would be an important consideration in synthetic planning. A copper-catalyzed [3+2] cycloaddition of secondary amines with α-diazo compounds has been developed for the synthesis of 1,2,3-triazoles. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is a key functional group for participating in palladium-catalyzed cross-coupling reactions. youtube.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. nih.govrsc.org

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group. beilstein-journals.org

Heck Coupling: This reaction would involve the coupling of the vinyl bromide with an alkene, leading to the formation of a new, more substituted alkene.

Sonogashira Coupling: The coupling with a terminal alkyne would introduce an alkynyl substituent at the methylidene position.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling with an amine.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnerReaction NameExpected Product
Arylboronic acid (ArB(OH)₂)Suzuki Coupling6-(Arylmethylidene)oxan-2-one
Alkene (R-CH=CH₂)Heck Coupling6-((E)-2-Alkylvinyl)methylidene)oxan-2-one
Terminal Alkyne (R-C≡CH)Sonogashira Coupling6-(Alk-1-yn-1-ylmethylidene)oxan-2-one
Amine (R₂NH)Buchwald-Hartwig Amination6-((Dialkylamino)methylidene)oxan-2-one

Reactivity of the Oxan-2-one (δ-Lactone) Ring System

The δ-lactone ring in this compound is a cyclic ester and is generally more stable than its acyclic counterparts. However, it can undergo nucleophilic acyl substitution, leading to ring-opening. This reactivity is typically less pronounced than that of the bromomethylidene group.

Reactions involving the lactone ring generally require more forcing conditions or strong nucleophiles. Examples include:

Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to the corresponding 6-hydroxy-2-(bromomethylidene)hexanoic acid.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can lead to the formation of the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the lactone to the corresponding diol.

It is important to note that the high reactivity of the bromomethylidene group would likely need to be addressed, for example through protection, if selective reaction at the lactone carbonyl is desired.

Hydrolysis and Alcoholysis Reactions

The cleavage of the cyclic ester bond in this compound via hydrolysis or alcoholysis can be achieved under either acidic or basic conditions.

Under acidic catalysis, the process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This allows weak nucleophiles like water or alcohols to attack, leading to a ring-opened hydroxy carboxylic acid or a hydroxy-terminated ester, respectively. This mechanism is a classic example of acid-catalyzed ester hydrolysis. youtube.com

In contrast, base-catalyzed hydrolysis, or saponification, typically uses a strong base like sodium hydroxide (B78521). The reaction involves the direct attack of a hydroxide or alkoxide ion on the carbonyl carbon. This process is generally irreversible because the resulting carboxylate is deprotonated to form a resonance-stabilized anion. youtube.com

For an α,β-unsaturated system like this compound, nucleophiles could theoretically attack the β-carbon in a conjugate (or 1,4) addition. wikipedia.org However, in the case of hydrolysis and alcoholysis, direct attack at the carbonyl carbon (1,2-addition) is the predominant pathway for ring-opening. Studies on similar substituted lactones have confirmed that ring-opening with alcohols proceeds efficiently. nih.gov

Aminolysis Reactions

Aminolysis, the ring-opening of a lactone with an amine to form a hydroxy amide, can be significantly accelerated using catalysis. Modern synthetic methods allow this reaction to proceed under mild conditions with precise control. For instance, lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) has been shown to be an effective catalyst for the aminolysis of δ-lactones using stoichiometric amounts of amines. organic-chemistry.org The catalyst works by activating the lactone's carbonyl group, thereby facilitating the nucleophilic attack by the amine. organic-chemistry.org This method provides a clean route to the corresponding open-chain hydroxy amides.

Table 1: Catalytic Aminolysis of Lactones

Catalyst Amine Type Conditions Product Reference
LiNTf₂ Primary & Secondary Chloroform, Reflux (85°C) Hydroxyamide organic-chemistry.org

This table summarizes the conditions for the catalyzed aminolysis of lactones.

Reduction Pathways

The reduction of this compound presents multiple possibilities, with the outcome depending heavily on the choice of reducing agent.

Ester Reduction: A strong hydride agent such as lithium aluminum hydride (LiAlH₄) would likely reduce the ester function completely to a diol, opening the ring in the process. At lower temperatures, a less reactive hydride like diisobutylaluminum hydride (DIBAL-H) could achieve a partial reduction to the lactol (a cyclic hemiacetal).

Conjugate Reduction: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) would be expected to produce the saturated lactone, 6-(bromomethyl)oxan-2-one, by adding hydrogen across the double bond.

C-Br Bond Reduction: The vinyl bromide bond is also susceptible to reduction, potentially via catalytic hydrogenation, which could lead to hydrodebromination and the formation of 6-methyleneoxan-2-one.

Achieving selectivity among these competing reduction sites requires careful optimization of the reaction conditions.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a powerful technique for converting cyclic esters into valuable linear polyesters. youtube.com While the lower ring strain of six-membered δ-lactones makes their polymerization more thermodynamically challenging than that of smaller rings, it is nonetheless achievable with appropriate catalytic systems. rsc.orglibretexts.org The primary difficulty for an unsaturated monomer like this compound lies in achieving chemoselective polymerization of the lactone ring without engaging the reactive exocyclic double bond. springernature.com

While less common for lactones, radical ROP is a known pathway for certain cyclic monomers that possess an exocyclic double bond. In this process, a radical initiator could potentially induce ring-opening to form a polymer with the ester group integrated into the backbone. However, this would compete with the more conventional vinyl polymerization across the double bond.

Anionic ROP, initiated by nucleophiles like alkoxides, is a highly effective method for lactone polymerization. libretexts.orgyoutube.comresearchgate.net A key challenge for α,β-unsaturated lactones is preventing the initiator from attacking the β-carbon via conjugate addition. springernature.com However, research on structurally similar unsaturated δ-lactones has demonstrated that chemoselective ROP is possible. The use of a phosphazene/urea binary catalyst, for example, successfully polymerized a δ-lactone with conjugated double bonds, yielding a linear polyester (B1180765) while avoiding Michael-addition side reactions. springernature.com This precedent suggests that a similar strategy could be effective for this compound.

In recent years, organocatalyzed ROP has become a preferred metal-free method for polyester synthesis. researchgate.netrsc.org Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and various bifunctional thiourea-amine systems have been successfully employed. nih.govresearchgate.netmaastrichtuniversity.nl These catalysts can activate the monomer and an alcohol initiator through different mechanisms, including hydrogen bonding and deprotonation. maastrichtuniversity.nl Given the success in the organocatalyzed polymerization of a wide range of substituted lactones, it is highly probable that a suitable organocatalyst could polymerize this compound selectively. nih.gov

Table 2: Comparison of ROP Methods for Unsaturated Lactones

ROP Method Initiator/Catalyst Example Key Characteristics Reference
Anionic ROP Phosphazene/Urea Chemoselective; avoids conjugate addition springernature.com
Organocatalyzed ROP TBD, DBU, Thiourea-amines Metal-free; tunable mechanisms nih.govresearchgate.net

This table compares different ROP methods applicable to unsaturated lactones.

Controlled Polymerization Strategies

The presence of the oxan-2-one (δ-valerolactone) ring system suggests that this compound is a suitable monomer for ring-opening polymerization (ROP). The exocyclic bromomethylidene group, however, introduces both opportunities and challenges for achieving controlled polymerization, which is crucial for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (dispersity, Đ), and specific end-group functionalities.

While specific experimental data on the controlled polymerization of this compound is not extensively documented in publicly accessible literature, we can infer potential strategies based on the polymerization of structurally related functionalized lactones. The primary challenge lies in controlling the ROP of the lactone ring while preserving the reactive bromomethylidene functionality for potential post-polymerization modification.

Ring-Opening Polymerization (ROP)

ROP is the most probable pathway for the polymerization of this compound. The thermodynamic polymerizability of δ-valerolactone is well-established, and the introduction of substituents can influence the polymerization kinetics and thermodynamics. The bulky and electron-withdrawing bromomethylidene group is expected to increase the ring strain of the lactone, potentially leading to a higher polymerization rate compared to unsubstituted δ-valerolactone.

Several catalytic systems could be employed for a controlled ROP of this monomer:

Organocatalysis: Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and diphenyl phosphate (B84403) (DPP) are known to effectively catalyze the ROP of functionalized lactones under mild conditions. These catalysts operate via a hydrogen-bonding activation mechanism, which could offer good functional group tolerance, potentially leaving the bromomethylidene group intact.

Metal-Based Catalysis: Complexes of metals like tin, yttrium, and zinc are highly efficient for ROP. For instance, tin(II) octoate (Sn(Oct)₂) is a widely used catalyst, though it often requires higher temperatures and can lead to broader dispersities. Yttrium complexes have shown excellent control over the stereoselective ROP of functionalized β-lactones with exocyclic groups, suggesting they could be effective for δ-valerolactones as well.

A hypothetical controlled ROP of this compound is depicted below:

n C₇H₇BrO₂ → [-O-(CH₂)₄-C(=CHBr)-C(=O)-]ₙ

Interactive Data Table: Hypothetical Controlled ROP of this compound

Catalyst SystemInitiatorTemperature (°C)Expected Dispersity (Đ)Potential Remarks
TBD/AlcoholBenzyl Alcohol25 - 601.1 - 1.3Mild conditions, good functional group tolerance.
Sn(Oct)₂/Alcohol1-Dodecanol110 - 1301.3 - 1.8Higher temperatures may risk side reactions.
Yttrium ComplexIsopropanol20 - 801.1 - 1.4Potential for stereocontrol.

It is important to note that the vinyl bromide moiety within the bromomethylidene group could potentially interact with certain catalysts, leading to side reactions or catalyst deactivation. Careful selection and screening of catalysts would be imperative.

Controlled Radical Polymerization (CRP)

While the primary mode of polymerization for the lactone ring is ROP, the exocyclic double bond also presents a handle for radical polymerization. However, a controlled radical polymerization (such as Atom Transfer Radical Polymerization - ATRP or Reversible Addition-Fragmentation chain-Transfer - RAFT) of the exocyclic double bond to form a polymer with a repeating lactone unit in the side chain is less likely to proceed in a controlled manner due to steric hindrance and potential for cross-reactivity. A more plausible strategy would involve the copolymerization of this compound with other vinyl monomers.

Chemoselectivity in Multifunctional Transformations

The dual functionality of this compound—the electrophilic α,β-unsaturated system and the lactone ring—dictates its chemoselectivity in various transformations. The outcome of a reaction will be highly dependent on the nature of the reagent and the reaction conditions.

Competition between Michael Addition and Ring-Opening

The exocyclic bromomethylidene group creates a Michael acceptor, susceptible to attack by soft nucleophiles. Concurrently, the carbonyl group of the lactone is an electrophilic center that can be attacked by hard nucleophiles, leading to ring-opening.

With Soft Nucleophiles (e.g., thiols, amines): Michael addition to the β-carbon of the exocyclic double bond is expected to be the predominant pathway, especially under mild, neutral, or slightly basic conditions. This would leave the lactone ring intact, providing a route to functionalized lactones that could subsequently be polymerized.

With Hard Nucleophiles (e.g., strong bases, organometallics): Attack at the carbonyl carbon of the lactone, leading to ring-opening, is more likely. Strong bases like sodium hydroxide would lead to saponification.

Interactive Data Table: Predicted Chemoselective Reactions of this compound

ReagentExpected Major Product TypeReaction PathwayPotential Conditions
Thiophenol (PhSH)Michael Adduct1,4-Conjugate AdditionMild base (e.g., Et₃N), Room Temp
Benzylamine (BnNH₂)Michael Adduct1,4-Conjugate AdditionRoom Temperature
Sodium Hydroxide (NaOH)Ring-Opened CarboxylateSaponificationAqueous, Heat
Lithium Aluminum Hydride (LiAlH₄)DiolReduction of LactoneAnhydrous THF, 0 °C to RT

The bromine atom on the double bond also introduces another reactive site. It can potentially participate in cross-coupling reactions (e.g., Suzuki, Stille coupling) if the conditions are carefully chosen to avoid concomitant reaction at the other functional sites. However, the reactivity of vinyl bromides in such reactions is well-established and could provide a powerful tool for post-polymerization modification if the polymer backbone is formed via ROP.

Mechanistic Investigations of 6 Bromomethylidene Oxan 2 One Transformations

Detailed Reaction Mechanisms for Nucleophilic Additions

The structure of 6-(bromomethylidene)oxan-2-one features an α,β-unsaturated carbonyl system, which allows for two main modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition or Michael addition) to the β-carbon of the exocyclic double bond. libretexts.org The competition between these pathways is governed by the nature of the nucleophile, steric hindrance, and reaction conditions. rsc.org

1,2-Nucleophilic Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate, where the carbon's hybridization changes from sp² to sp³. libretexts.org Hard, highly reactive nucleophiles, such as Grignard reagents or organolithium compounds, typically favor this irreversible 1,2-addition. The resulting intermediate is an alkoxide which, upon protonation, would yield a lactol (a cyclic hemiacetal).

1,4-Conjugate Addition (Michael Addition): Softer, less basic nucleophiles, like amines, thiols, or enolates (as in the Michael reaction), tend to add to the β-carbon of the conjugated system. wikipedia.org This reaction proceeds via a resonance-stabilized enolate intermediate. libretexts.orgwikipedia.org Subsequent protonation of the enolate, followed by keto-enol tautomerism, yields the product where the nucleophile has added to the carbon bearing the bromomethyl group, resulting in a saturated lactone. wikipedia.org The electron-withdrawing nature of the bromine atom can further activate the β-carbon towards this type of attack.

The general mechanism for nucleophilic addition can be influenced by whether the reaction is under kinetic or thermodynamic control. 1,2-additions are often faster and thus kinetically favored, while 1,4-addition products are typically more stable and represent the thermodynamic outcome. libretexts.org

Table 1: Expected Outcomes of Nucleophilic Addition to this compound This table is generated based on established principles of organic reactivity.

Nucleophile TypePrimary PathwayInitial IntermediateFinal Product (after workup)
Hard Nucleophiles (e.g., RMgX, RLi)1,2-AdditionTetrahedral AlkoxideLactol
Soft Nucleophiles (e.g., R₂CuLi, RSH, R₂NH)1,4-Conjugate AdditionResonance-Stabilized EnolateSubstituted Saturated Lactone
Enolates (Michael Reaction)1,4-Conjugate AdditionResonance-Stabilized Enolateγ-Keto Ester Derivative

Elucidation of Lactone Ring-Opening Mechanisms

As a cyclic ester, this compound is a potential monomer for ring-opening polymerization (ROP), a powerful method for synthesizing aliphatic polyesters. rsc.org The strain of the six-membered ring, though less than that of smaller lactones, is sufficient for polymerization under appropriate catalytic conditions. thaiscience.info The presence of the exocyclic double bond and the bromine atom can, however, affect polymerizability and may offer sites for side reactions or post-polymerization modification. bohrium.com

The ring-opening polymerization of lactones can proceed through several mechanisms, primarily anionic, cationic, or coordination-insertion pathways. ulisboa.pt

Anionic ROP: This is initiated by strong nucleophiles like alkoxides or hydroxides. The initiator attacks the carbonyl carbon, cleaving the acyl-oxygen bond and generating an alkoxide-terminated chain end. This new alkoxide end then acts as the nucleophile for the next monomer, propagating the polymer chain.

Cationic ROP: Initiated by strong acids, this mechanism involves protonation of the carbonyl oxygen, which activates the monomer towards nucleophilic attack by another monomer molecule. However, this method is often less controlled and more prone to side reactions for lactones.

Coordination-Insertion ROP: This is the most common and controlled method, typically employing metal-based catalysts (e.g., tin, aluminum, yttrium). researchgate.netrsc.org The mechanism involves the coordination of the lactone's carbonyl oxygen to the metal center of the catalyst. This is followed by the nucleophilic attack of an alkoxide group, bound to the metal, on the carbonyl carbon. The monomer is thus "inserted" into the metal-alkoxide bond, regenerating the active site at the end of the growing polymer chain. researchgate.net

For all mechanisms, the propagation step involves the sequential addition of monomer units to the growing polymer chain, with the active center being regenerated at each step. ulisboa.pt

The choice of catalyst or initiator is critical in controlling the ROP, influencing the polymerization rate, molecular weight, and dispersity of the resulting polymer. frontiersin.org

Metal-Based Catalysts: Organometallic compounds are widely used for coordination-insertion ROP. Tin(II) octoate (Sn(Oct)₂) is a classic example, though concerns about its toxicity have led to the development of other catalysts based on metals like aluminum, zinc, yttrium, and iron. researchgate.netresearchgate.net These catalysts often operate via the coordination-insertion mechanism, providing good control over the polymer architecture. researchgate.net

Organocatalysts: To avoid metal contamination, various organic molecules have been developed as catalysts for ROP. These include strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazenes (e.g., t-BuP₄), which can activate an initiator (like an alcohol) or the monomer itself. chemrxiv.org Thioureas, in combination with a base, can also act as effective catalysts through hydrogen bonding interactions. rsc.org

Enzymatic Catalysts: Lipases have been employed for the ROP of lactones, offering high selectivity and operation under mild conditions, yielding biocompatible polymers free of metal residues. researchgate.net

Table 2: Potential Catalysts and Initiators for Lactone Ring-Opening Polymerization This table is generated based on common catalytic systems for lactone ROP.

Catalyst/Initiator ClassSpecific ExamplesTypical MechanismKey Features
Metal AlkoxidesSn(Oct)₂, Al(OiPr)₃, Y(OR)₃Coordination-InsertionHigh activity, good control. researchgate.netrsc.org
Organocatalysts (Bases)DBU, TBD, t-BuP₄Anionic/Activated MonomerMetal-free, tunable activity. chemrxiv.org
Organocatalysts (H-Bonding)Ureas/Thioureas + BaseActivated Monomer/Chain EndMetal-free, controlled polymerization. rsc.org
EnzymesLipases (e.g., Novozym-435)Enzymatic CatalysisMild conditions, high selectivity. researchgate.net

Stereochemical control during ROP is crucial for determining the properties of the final polymer (e.g., crystallinity, thermal properties, and degradability). For a monomer like this compound, the ring-opening process creates a chiral center in the resulting polymer backbone at the C6 position. Without a stereoselective catalyst, the nucleophilic attack can occur from either face of the planar ester group, leading to an atactic polymer with random stereochemistry.

Achieving stereocontrol typically requires the use of a chiral catalyst or initiator that can differentiate between the two faces of the incoming monomer. rsc.org Chiral metal complexes, particularly those of yttrium and other rare-earth metals, have shown significant success in the stereoselective ROP of substituted lactones. rsc.org The catalyst's ligand framework creates a chiral pocket that directs the monomer's coordination and subsequent ring-opening, favoring the formation of isotactic or syndiotactic polymers. The degree of stereocontrol is a complex function of the catalyst structure, monomer structure, and reaction conditions. rsc.org

Transition State Analysis in Key Transformations

A deep understanding of reaction mechanisms requires the characterization of transition states, which represent the highest energy point along a reaction coordinate. For the transformations of this compound, detailed experimental data on transition states is scarce. However, computational methods, particularly Density Functional Theory (DFT), provide powerful tools for modeling these fleeting structures. nih.gov

Nucleophilic Addition: For 1,2-addition, the transition state involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, and partial breaking of the C=O π-bond. rsc.org For 1,4-addition, the transition state would similarly involve partial bond formation at the β-carbon and delocalization of the π-electrons across the O=C–C=C system. The relative energies of these transition states, as calculated by DFT, can predict the kinetic product distribution. rsc.org

Ring-Opening Polymerization: In coordination-insertion ROP, DFT studies have identified two key transition states. researchgate.net The first (TS1) corresponds to the nucleophilic attack of the metal-bound alkoxide on the coordinated carbonyl carbon, leading to a tetrahedral intermediate. The second (TS2) involves the cleavage of the endocyclic acyl-oxygen bond, completing the ring-opening. For many lactones, TS1 is the rate-determining step, with calculated energy barriers correlating with catalyst activity. researchgate.netnih.gov These calculations can elucidate how the electronic and steric properties of both the monomer and the catalyst influence the polymerization rate and selectivity. researchgate.net

While specific DFT studies on this compound are not widely reported, analysis of analogous systems like δ-valerolactone and other substituted lactones provides a solid framework for predicting its mechanistic behavior. thaiscience.infobohrium.com

Synthesis and Functionalization of 6 Bromomethylidene Oxan 2 One Derivatives and Analogues

Modifications at the Bromomethylidene Position

The exocyclic vinyl bromide of 6-(bromomethylidene)oxan-2-one is a key functional handle that allows for a range of transformations, including carbon-carbon bond-forming reactions and direct replacement of the bromine atom.

Olefin Metathesis Reactions

While direct olefin metathesis on α,β-unsaturated esters can be challenging, cross-metathesis reactions offer a viable pathway for the elaboration of the bromomethylidene group. The reactivity in these transformations is highly dependent on the catalyst system and the reaction partner. Ruthenium-based catalysts, such as Grubbs' catalysts, are often employed for their functional group tolerance.

A plausible approach involves the cross-metathesis of this compound with various olefin partners to introduce new carbon substituents. For instance, reaction with styrenes could yield phenyl-substituted dienes, while coupling with acrylates could introduce ester functionalities. The general outcome of such reactions is the formation of a new double bond with the concomitant release of ethylene. acs.org

Table 1: Plausible Olefin Metathesis Reactions of this compound

Olefin PartnerCatalystPotential Product
StyreneGrubbs' 2nd Gen.6-(1-Bromo-2-phenylvinyl)oxan-2-one
Methyl acrylateGrubbs' 2nd Gen.Methyl 3-(1-bromo-2-oxo-oxan-6-ylidene)prop-2-enoate
EthyleneGrubbs' 2nd Gen.6-Methylideneoxan-2-one

Transformations of the Bromine Atom

The bromine atom on the vinylidene moiety is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These reactions provide powerful tools for introducing aryl, vinyl, and other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming carbon-carbon bonds and is known for its retention of stereochemistry at the double bond. rsc.orgwikipedia.org A variety of aryl and heteroaryl groups can be introduced at the bromomethylidene position using this methodology. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction couples the vinyl bromide with an organotin compound. This reaction is also catalyzed by palladium and is valued for its tolerance of a wide range of functional groups. csic.eswikipedia.orglibretexts.org Like the Suzuki coupling, it generally proceeds with retention of the double bond geometry.

Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted dienes and other unsaturated systems. researchgate.netorganic-chemistry.orgnih.gov Visible-light-driven Heck reactions of internal vinyl bromides have also been developed, offering milder reaction conditions. acs.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-(Phenylmethylidene)oxan-2-one
StilleVinyltributyltinPd(PPh₃)₄, LiCl6-(Buta-1,3-dien-1-ylidene)oxan-2-one
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N6-(1-Phenylpropa-1,2-dien-1-ylidene)oxan-2-one

Nucleophilic Substitution Reactions:

While nucleophilic substitution at a vinylic carbon is generally less facile than at an sp³-hybridized carbon, it can be achieved under specific conditions, particularly with soft nucleophiles or when the vinyl halide is activated. wikipedia.orgvaia.com The reaction of pyridylvinyl bromides with sulfur and nitrogen nucleophiles has been demonstrated. chemicalpapers.com For this compound, reactions with thiols or amines could potentially lead to the corresponding vinyl sulfides or enamines. In some cases, these reactions can proceed via a cine-substitution pathway, where the nucleophile attacks at the carbon adjacent to the one bearing the leaving group. organic-chemistry.orgrsc.org

Substitutions on the Oxan-2-one Ring System

Modifications to the core lactone ring can introduce chirality and structural complexity, leading to a diverse range of analogues.

Enantioselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound can be approached by establishing chirality on the oxan-2-one ring prior to the introduction of the bromomethylidene group. Asymmetric synthesis of 6-substituted-δ-lactones has been achieved through various methods, including the asymmetric reduction of a prochiral ketone. researchgate.net Another powerful strategy is the catalytic asymmetric vinylogous aldol (B89426) reaction, which can provide access to α,β-unsaturated δ-lactones with high enantioselectivity. nih.govorganic-chemistry.org These chiral lactones can then be further functionalized to introduce the desired bromomethylidene moiety.

For example, an enantioselective aldol reaction could be used to create a chiral β-hydroxy ester, which can then be cyclized to the corresponding δ-lactone. Subsequent manipulation of a functional group at the 6-position, such as an aldehyde or ketone, via a Wittig-type olefination with a bromomethylidene ylide would furnish the chiral target molecule.

Introduction of Spirocyclic Systems

Spirocycles are an important class of compounds in medicinal chemistry, and their incorporation into the this compound framework can lead to novel molecular architectures. The formation of spirocyclic lactones can be achieved through several synthetic strategies. One common approach is the intramolecular alkylation or acylation of a lactone enolate. acs.org More recently, nickel-catalyzed enantioselective α-spirocyclization of lactones has been reported, providing access to chiral spirocyclic products. nih.govacs.org

Another method involves the dearomatizing spirocyclization of phenols bearing a tethered nucleophile. nih.gov For the synthesis of spiro-δ-lactones, a one-pot spiroannulation of lactones has been developed. acs.org Furthermore, enzymatic methods using engineered 'carbene transferases' have been shown to construct complex spiro lactone scaffolds through intramolecular C-H insertion. nsf.gov A plausible route to a spirocyclic derivative of this compound could involve the spirocyclization of a pre-functionalized lactone, followed by the introduction of the bromomethylidene group.

Hybrid Compounds Incorporating the this compound Motif

The synthesis of hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a growing strategy in drug discovery. The α,β-unsaturated lactone moiety is a known reactive pharmacophore that can form covalent adducts with biological nucleophiles. mdpi.com The this compound scaffold can be incorporated into hybrid structures to potentially enhance or modify biological activity.

For instance, the synthesis of hybrid compounds containing fragments of sesquiterpene lactones and plant alkaloids has been reported. researchgate.net Similarly, hybrid molecules combining a coumarin (B35378) skeleton with an α-methylidene-δ-lactone moiety have shown significant cytotoxic activity against cancer cell lines. mdpi.com The synthesis of such hybrids often involves the coupling of the pre-formed this compound with another biologically active molecule through one of the chemical transformations described previously, such as a palladium-catalyzed cross-coupling reaction.

Advanced Applications in Organic Synthesis and Polymer Chemistry

6-(Bromomethylidene)oxan-2-one as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the high reactivity of its bromomethylene functional group. This group can participate in a variety of nucleophilic reactions, positioning the compound as a versatile building block for creating more complex molecules. solubilityofthings.com The electron-withdrawing nature of the bromine atom makes the exocyclic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the tetrahydropyran (B127337) scaffold. solubilityofthings.com

Key transformations involving the bromomethylene group include nucleophilic substitution and addition reactions. These reactions enable the synthesis of functionalized tetrahydropyrans and other heterocyclic systems. solubilityofthings.com The ability to precisely introduce new chemical moieties makes this compound a valuable intermediate in multi-step synthetic pathways.

Table 1: Potential Synthetic Transformations of this compound This table presents illustrative examples of reactions based on the known reactivity of similar halogenated compounds.

Reaction Type Nucleophile Example Resulting Functional Group
Alkoxylation Sodium methoxide (B1231860) (NaOMe) Methoxymethylidene
Cyanide Substitution Potassium cyanide (KCN) Cyanomethylidene
Azide (B81097) Substitution Sodium azide (NaN₃) Azidomethylidene
Thiolation Sodium thiophenoxide (NaSPh) (Phenylsulfanyl)methylidene
Amination Ammonia (B1221849) (NH₃) or primary/secondary amines Aminomethylidene

Formation of Novel Polymeric Materials via Ring-Opening Polymerization

This compound serves as a functional monomer in ring-opening polymerization (ROP), a powerful method for producing aliphatic polyesters. diva-portal.orgmdpi.com ROP proceeds by cleaving the ester bond within the six-membered lactone ring to form a linear polymer chain. diva-portal.org This process can be initiated by various catalytic systems, including cationic, anionic, or coordination-insertion mechanisms, which allows for control over the polymerization process and the resulting polymer architecture. diva-portal.orgmdpi.com The polymerization of this monomer yields a polyester (B1180765) backbone with pendant bromomethylene groups, creating a functional polymer with sites available for further chemical modification.

The synthesis of polyesters from this compound allows for the creation of materials with highly tunable properties. rsc.orgrsc.org The physical and chemical characteristics of the resulting polymers can be precisely controlled through several strategies.

One primary method is copolymerization . By polymerizing this compound with other cyclic ester monomers, such as ε-caprolactone or lactide, copolymers with tailored thermal properties (e.g., glass transition temperature, melting point), degradation rates, and mechanical characteristics can be produced. diva-portal.org

A second powerful strategy is post-polymerization modification . The pendant bromomethylene groups along the polyester chain are reactive handles that can be chemically altered after the polymer is formed. This allows for the introduction of a wide array of functional groups, thereby tuning the polymer's properties for specific applications. For example, substitution of the bromine with different nucleophiles can alter the polymer's polarity, solubility, and thermal stability. This approach enables the development of performance-advantaged polymers from a single monomer platform. rsc.org

Table 2: Influence of Post-Polymerization Modification on Polyester Properties

Modifying Reagent Introduced Functionality Potential Change in Polymer Property
Poly(ethylene glycol) (PEG) PEG chains Increased hydrophilicity, altered solubility
Long-chain alkylamines Hydrophobic alkyl chains Increased hydrophobicity, lower glass transition temperature
Crosslinking agents (e.g., diamines) Covalent crosslinks Increased thermal stability, formation of thermosets or gels
Charged species Ionic groups Polyelectrolyte behavior, altered solution properties

A significant application of polyesters derived from monomers like this compound is in the development of chemically recyclable plastics. nsf.gov Chemical recycling is a process that breaks down polymers back into their constituent monomers or other valuable chemical feedstocks, enabling a closed-loop life cycle that contrasts with traditional mechanical recycling, which often results in downcycling. nsf.govnih.gov

The polyester backbone produced from the ROP of this compound is inherently susceptible to depolymerization under specific conditions (e.g., heat, catalysis). nih.gov This process can reverse the polymerization, breaking the ester linkages to regenerate the original monomer or other small molecules. diva-portal.org The design of monomers that can be easily polymerized and then selectively depolymerized is a cornerstone of creating a circular plastics economy. nih.govrsc.org The development of such polymers addresses critical sustainability challenges by reducing plastic waste and reliance on fossil fuel feedstocks. rsc.org

Precursor in the Synthesis of Complex Analogues (Excluding Biological Activity)

Beyond its role in polymer science, this compound is a valuable precursor for the synthesis of complex, non-polymeric organic molecules. The reactivity of both the lactone and the bromomethylene group can be harnessed to construct intricate molecular architectures. For instance, the lactone can be opened to yield a linear hydroxy acid, which can then be further manipulated. Simultaneously, the bromomethylene group can be used as a handle for carbon-carbon bond-forming reactions or for the introduction of other heterocyclic systems. solubilityofthings.com

This dual reactivity allows chemists to use the compound as a scaffold to build complex structures, such as substituted tetrahydropyrans, which are common motifs in various complex molecules. thieme-connect.de Its utility lies in its capacity to serve as a starting point for synthetic pathways that require the controlled, stepwise assembly of molecular complexity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity indices. For 6-(Bromomethylidene)oxan-2-one, methods like Density Functional Theory (DFT) are employed to optimize the molecular structure and calculate key electronic parameters.

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of this compound

Parameter Value Significance
HOMO Energy Electron donating ability
LUMO Energy Electron accepting ability
HOMO-LUMO Gap Chemical reactivity and stability
Dipole Moment Polarity and intermolecular interactions

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and reaction dynamics. By simulating the motion of atoms and molecules over time, MD can reveal the pathways of chemical reactions, identifying intermediate structures and transition states.

For this compound, MD simulations could be used to explore its reactivity with various reagents. For instance, the simulation of its reaction with a nucleophile would involve tracking the trajectory of the interacting molecules, providing insights into the preferred sites of attack and the energy barriers associated with different reaction pathways.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating reaction mechanisms due to its balance of accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, locating stationary points such as reactants, products, intermediates, and transition states.

The study of reaction mechanisms using DFT involves calculating the energies of these stationary points to determine the reaction's thermodynamic and kinetic feasibility. For example, investigating the mechanism of a substitution or addition reaction involving this compound would involve identifying the transition state structures and calculating the activation energies, which are critical for understanding the reaction rate.

Table 2: Hypothetical DFT Calculation Results for a Reaction of this compound

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials
Transition State 1 First energy barrier
Intermediate A stable species formed during the reaction
Transition State 2 Second energy barrier

Note: This table represents a hypothetical reaction pathway and the values would be derived from specific DFT calculations.

Conformation Analysis of the Oxan-2-one Ring and Bromomethylidene Group

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its physical and chemical properties. For this compound, both the oxan-2-one ring and the exocyclic bromomethylidene group have conformational flexibility.

The oxan-2-one ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational methods can be used to determine the relative energies of these conformers and identify the most stable arrangement. Similarly, the orientation of the bromomethylidene group relative to the ring can be analyzed. Conformational analysis helps in understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Table 3: Relative Energies of Potential Conformers of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Chair (Axial Bromine)
Chair (Equatorial Bromine)

Note: This table is illustrative. The actual stable conformers and their relative energies would be determined through detailed conformational analysis studies.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 6-(bromomethylidene)oxan-2-one lies in the development of efficient, scalable, and environmentally benign synthetic routes. Current methodologies often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of catalytic and atom-economical approaches.

One promising avenue is the exploration of catalytic methods for the direct methylenation and subsequent bromination of δ-valerolactone precursors. For instance, the continuous, gas-phase synthesis of α-methylene-δ-valerolactone from δ-valerolactone and formaldehyde (B43269) over alkaline earth oxide catalysts has been reported. gelest.comuni.lu This approach, if adapted for the bromo-analogue, could offer a more sustainable pathway. However, catalyst deactivation and the challenge of separating the product from unreacted starting materials are significant hurdles that need to be addressed. gelest.com The development of robust and regenerable catalysts will be crucial for the economic viability of such processes.

Furthermore, leveraging biorenewable feedstocks is a key aspect of sustainable chemistry. Investigating pathways from biomass-derived platform chemicals, such as levulinic acid or furfural, to this compound could significantly improve the green credentials of its synthesis. This would involve the development of novel catalytic transformations that can efficiently convert these bio-based molecules into the target δ-lactone scaffold.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the interplay between the electrophilic lactone ring and the versatile bromomethylene group. While the vinyl moiety is known to participate in polymerization reactions, a vast landscape of unexplored reactivity awaits investigation.

The vinyl bromide functionality is a particularly attractive handle for a variety of chemical transformations. Future research should focus on exploring its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. youtube.com These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups, onto the exocyclic methylene (B1212753) position. This would open up avenues for the synthesis of a diverse library of novel δ-lactone derivatives with tailored properties.

Moreover, the bromomethylene group can act as a precursor to other reactive functionalities. For example, nucleophilic substitution reactions could be employed to introduce amines, azides, or other heteroatomic groups. libretexts.orgchemguide.co.ukchemguide.co.uk The potential for cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, involving the exocyclic double bond should also be systematically investigated to construct more complex polycyclic systems. Understanding the influence of the lactone ring on the regioselectivity and stereoselectivity of these transformations will be a key research focus.

Design of Advanced Functional Polymeric Materials

The polymerization of this compound offers a direct route to functional polymers with unique properties. The presence of the bromine atom in the repeating unit is expected to impart desirable characteristics such as increased refractive index and enhanced flame retardancy. A significant area of future research will be the systematic investigation of the structure-property relationships of homopolymers and copolymers derived from this monomer.

A particularly exciting prospect is the use of the pendant bromo group as a versatile handle for post-polymerization modification. This would allow for the synthesis of a wide array of functional materials from a single parent polymer. For example, the bromine atoms could be substituted with various functional groups to tune the polymer's solubility, thermal properties, and biocompatibility. They could also serve as initiation sites for grafting other polymer chains, leading to the formation of complex macromolecular architectures like graft copolymers and polymer brushes.

The development of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, for this compound will be crucial for synthesizing well-defined polymers with controlled molecular weights and low dispersities. This level of control is essential for creating advanced materials for applications in fields such as optics, electronics, and biomedicine.

Addressing Stereochemical Control in Complex Transformations

The exocyclic double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemistry of this double bond can have a profound impact on the reactivity of the monomer and the properties of the resulting polymers. A significant challenge and a key area for future research is the development of synthetic methods that allow for the selective synthesis of either the (E) or (Z) isomer. This could involve the use of stereoselective catalysts or the careful control of reaction conditions.

Furthermore, many of the potential transformations of this compound, particularly those involving the formation of new chiral centers, will require the development of asymmetric catalytic methods. For instance, enantioselective cross-coupling or cycloaddition reactions would allow for the synthesis of optically active lactone derivatives, which are of great interest in medicinal chemistry and materials science. The development of chiral catalysts that can effectively control the stereochemical outcome of these reactions will be a major focus of future research.

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms can significantly accelerate the research and development of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch.

Future research should explore the development of continuous flow processes for the synthesis of this compound. This could lead to more efficient, scalable, and safer production methods. Furthermore, the integration of in-line purification and analysis techniques would allow for real-time optimization of reaction conditions.

Automated synthesis platforms, coupled with high-throughput screening, can be used to rapidly explore the vast chemical space of potential derivatives of this compound. By systematically varying the reaction partners and conditions in cross-coupling, substitution, and other transformations, it will be possible to quickly identify new compounds with desired properties. This approach will be invaluable for accelerating the discovery of new functional molecules and materials based on the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.